molecular formula C9H15N3OS B7857088 5-(azepan-1-ium-1-ylmethyl)-1,3,4-oxadiazole-2-thiolate

5-(azepan-1-ium-1-ylmethyl)-1,3,4-oxadiazole-2-thiolate

Cat. No.: B7857088
M. Wt: 213.30 g/mol
InChI Key: IKVLUDJXAAORSS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a piperazine ring and a fluorophenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride typically involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and high-throughput screening can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Chlorophenoxy)ethyl)piperazine dihydrochloride
  • 1-(2-(4-Bromophenoxy)ethyl)piperazine dihydrochloride
  • 1-(2-(4-Methylphenoxy)ethyl)piperazine dihydrochloride

Uniqueness

1-(2-(4-Fluorophenoxy)ethyl)piperazine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(azepan-1-ium-1-ylmethyl)-1,3,4-oxadiazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c14-9-11-10-8(13-9)7-12-5-3-1-2-4-6-12/h1-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVLUDJXAAORSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[NH+](CC1)CC2=NN=C(O2)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[NH+](CC1)CC2=NN=C(O2)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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